N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide
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Overview
Description
“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide” is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
Pyrazole-bearing compounds, including “this compound”, can be synthesized using various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of “this compound” contains total 31 bond(s); 14 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 Pyrazole(s) .
Scientific Research Applications
Polymerization Initiator
Mono- and binuclear chiral N,N,O-scorpionate zinc alkyls derived from bis(pyrazol-1-yl)methane-based N,N,O-donor scorpionate ligands, including those related to the pyrazole family, have been synthesized and utilized as efficient single-component initiators for the ring-opening polymerization (ROP) of rac-lactide. These zinc complexes facilitate the production of polylactic acid (PLA) materials with low molecular weights, showcasing the compound's utility in polymer chemistry. The dinuclear trisalkyls demonstrated higher activity compared to their mononuclear counterparts, suggesting a cooperative effect of the two metals in the polymerization process (Otero et al., 2017).
Antimicrobial Activity
Novel Schiff bases derived from aminophenazone and related to the pyrazole moiety have been synthesized, characterized, and screened for their antibacterial activities. These compounds, particularly those incorporating the pyrazole structure, have shown moderate to good antibacterial activity against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Asiri & Khan, 2010).
Luminescent Supramolecular Liquid Crystals
Compounds incorporating the 4-aryl-1H-pyrazole unit, similar in structure to the query compound, have been developed as supramolecular liquid crystals. These materials exhibit luminescent properties and can self-assemble into columnar mesophases due to hydrogen bonding. Such compounds offer a novel platform for the development of luminescent materials with potential applications in optoelectronics and displays (Moyano et al., 2013).
Antioxidant Properties
Pyrazole derivatives, including those structurally related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzamide, have been explored for their antioxidant properties. The synthesis and structural elucidation of such compounds, followed by their evaluation for antioxidant activity, have shown promising results, indicating their potential as antioxidants (Naveen et al., 2021).
Coordination Chemistry
Pyrazole-acetamide derivatives have been utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes, characterized by hydrogen bonding and self-assembly processes, exhibit significant antioxidant activity, showcasing the versatility of pyrazole-based compounds in coordination chemistry and potential biomedical applications (Chkirate et al., 2019).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that the compound may target the parasites causing these diseases, namely Leishmania and Plasmodium species .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of the target.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the life cycle of theLeishmania and Plasmodium parasites, disrupting their ability to infect and proliferate within host cells .
Result of Action
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may lead to the death of theLeishmania and Plasmodium parasites, thereby alleviating the symptoms of these diseases .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-5-6-12(2)15(9-11)16(20)17-7-8-19-14(4)10-13(3)18-19/h5-6,9-10H,7-8H2,1-4H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEUGDFAMNHINJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCN2C(=CC(=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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